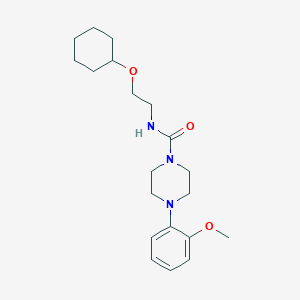![molecular formula C14H18N2O2S B7052907 N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B7052907.png)
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide is a synthetic organic compound that features a thiazole ring and a furan ring, both of which are known for their significant biological activities. The presence of these heterocyclic structures makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are cyclized in the presence of acid catalysts.
Coupling of the Rings: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings, respectively.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and substituted thiazoles or furans.
Scientific Research Applications
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance binding affinity through π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide: shares similarities with other thiazole and furan derivatives, such as:
Uniqueness
The unique combination of thiazole and furan rings in this compound provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-8(2)11-5-6-18-12(11)13(17)16-10(4)14-15-7-9(3)19-14/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFCCOITYDXIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC(=O)C2=C(C=CO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B7052824.png)
![6-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7052832.png)
![3-acetamido-4-methyl-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7052841.png)
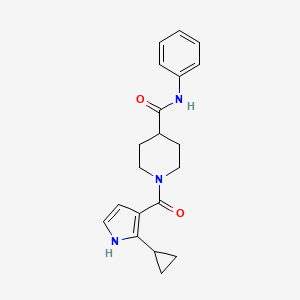
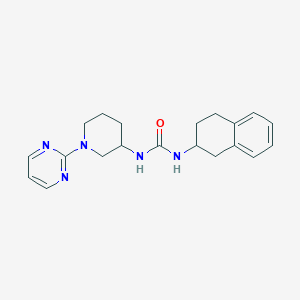
![[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3-propan-2-ylfuran-2-yl)methanone](/img/structure/B7052860.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide](/img/structure/B7052863.png)
![N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7052882.png)
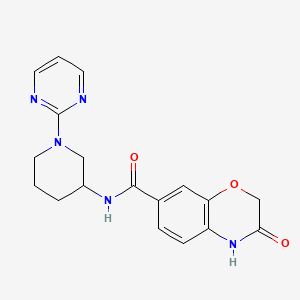
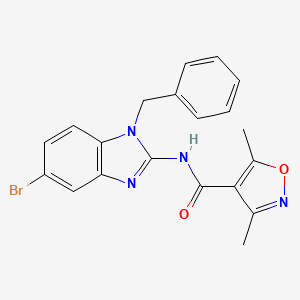
![N-(cyclohex-3-en-1-ylmethyl)-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide](/img/structure/B7052902.png)
![N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide](/img/structure/B7052920.png)
![N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B7052926.png)
